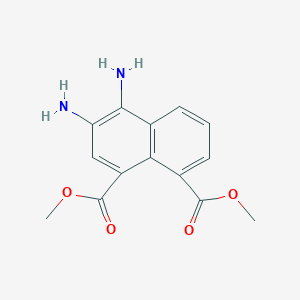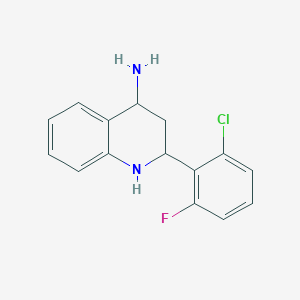![molecular formula C12H12BrN3 B15064449 5-Bromo-1-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B15064449.png)
5-Bromo-1-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound that features a bromine atom, a tert-butyl group, and a nitrile group attached to a pyrrolo[2,3-b]pyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an α,β-unsaturated carbonyl compound.
Introduction of the Bromine Atom: Bromination of the pyrrolo[2,3-b]pyridine core can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Nitrile Group: The nitrile group can be introduced through a cyanation reaction using reagents like copper(I) cyanide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
5-Bromo-1-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki-Miyaura coupling would yield a biaryl compound.
科学的研究の応用
5-Bromo-1-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in biological studies to investigate molecular interactions and pathways.
作用機序
The mechanism of action of 5-Bromo-1-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
類似化合物との比較
Similar Compounds
- tert-Butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
- tert-Butyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
- 1-tert-Butyl 5-methyl 1H-pyrazolo[3,4-b]pyridine-1,5-dicarboxylate
Uniqueness
5-Bromo-1-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is unique due to the presence of the nitrile group, which can impart distinct reactivity and properties compared to similar compounds. The combination of the bromine atom, tert-butyl group, and nitrile group in the pyrrolo[2,3-b]pyridine core makes it a versatile building block for various applications.
特性
分子式 |
C12H12BrN3 |
|---|---|
分子量 |
278.15 g/mol |
IUPAC名 |
5-bromo-1-tert-butylpyrrolo[2,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H12BrN3/c1-12(2,3)16-7-8(5-14)10-4-9(13)6-15-11(10)16/h4,6-7H,1-3H3 |
InChIキー |
TXNHEKSROUEGDM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N1C=C(C2=C1N=CC(=C2)Br)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


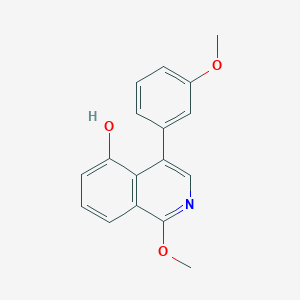
![2,2'-[(5H-Indeno[1,2-b]pyridin-5-yl)azanediyl]di(ethan-1-ol)](/img/structure/B15064374.png)

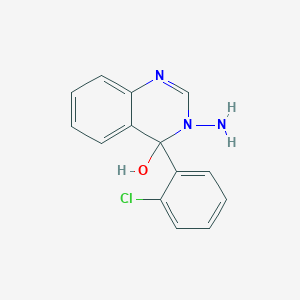
![8-Fluorospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B15064387.png)
![N-[1-(4-methoxyphenyl)-3-methylbut-3-enyl]-N-methylfuran-2-amine](/img/structure/B15064402.png)

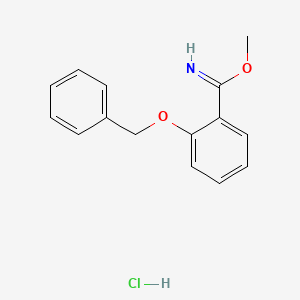

![2-{Phenyl[(trimethylsilyl)oxy]methyl}cyclohexan-1-one](/img/structure/B15064412.png)
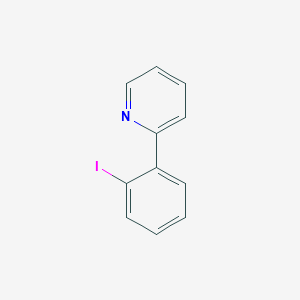
![6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride](/img/structure/B15064428.png)
